Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate
Description
Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Properties
IUPAC Name |
methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFYXSOIXEZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate typically involves the reaction of 5-amino-6-chloropyridine-3-carboxylate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate
- Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate
- Methyl 5-amino-6-(butylamino)pyridine-3-carboxylate
Uniqueness
Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Biological Activity
Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being explored for its therapeutic properties, including anti-inflammatory and anticancer effects. This article reviews the existing literature on the biological activity of this compound, summarizing key findings and relevant case studies.
Chemical Structure and Properties
This compound features an amino group at the 5-position and an ethylamino group at the 6-position of a pyridine ring, with a carboxylate functional group. Its molecular formula is C₉H₁₄N₂O₂, and it has a molecular weight of approximately 182.22 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential as an anticancer agent and its role in modulating inflammatory pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC₅₀ values for some related compounds ranged from 2.43 to 14.65 μM, indicating effective growth inhibition in vitro .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It is suggested that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . This mechanism is crucial for developing treatments for conditions characterized by chronic inflammation.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.
- Receptor Modulation : It can bind to receptors involved in pain and inflammation pathways, modulating their activity to reduce symptoms associated with inflammatory diseases .
Case Studies
- Study on Anticancer Properties : A study conducted on a series of pyridine derivatives demonstrated that those containing the ethylamino group exhibited enhanced cytotoxicity against breast cancer cells compared to their counterparts lacking this substitution .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to significantly reduce edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
